quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-22 4-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH 018 and PB-22. It is characterized by the presence of a hydroxyquinoline group attached at the fourth carbon position of the ring, distinguishing it from other isomers where the hydroxyquinoline group is attached at different positions . This compound is primarily used in forensic and research applications .
Vorbereitungsmethoden
The synthesis of BB-22 4-hydroxyquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 4-hydroxyquinoline. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product
Analyse Chemischer Reaktionen
BB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as halides or amines replace hydrogen atoms, forming substituted derivatives.
Wissenschaftliche Forschungsanwendungen
BB-22 4-hydroxyquinoline isomer is primarily used in forensic and toxicological research to study the effects and detection of synthetic cannabinoids . It is also utilized in mass spectrometry and chromatography as an analytical reference standard . In addition, this compound is used in the development of new synthetic cannabinoids and in the investigation of their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BB-22 4-hydroxyquinoline isomer is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of BB-22 4-hydroxyquinoline isomer to these receptors likely leads to the activation or inhibition of specific signaling pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
BB-22 4-hydroxyquinoline isomer is structurally similar to other synthetic cannabinoids such as:
JWH 018: A potent synthetic cannabinoid with a naphthalene group instead of the hydroxyquinoline group.
PB-22: Similar to BB-22 but with an 8-hydroxyquinoline group instead of the 4-hydroxyquinoline group.
5-fluoro PB-22: A derivative of PB-22 with a fluorine atom at the fifth position of the pentyl chain.
The uniqueness of BB-22 4-hydroxyquinoline isomer lies in the specific position of the hydroxyquinoline group, which may influence its binding affinity and activity at cannabinoid receptors compared to other isomers .
Eigenschaften
Molekularformel |
C25H24N2O2 |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
quinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI-Schlüssel |
ZIVQNSMEEJQYKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.